2,3-Difluoro-4-(trifluoromethyl)benzonitrile
Overview
Description
- 2,3-Difluoro-4-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H2F5N.
- It is also known by the synonym 4-Cyano-2,3-difluorobenzotrifluoride .
- The compound is a liquid at room temperature and is sealed in dry storage.
- Its purity is 98%.
- The molecular weight is approximately 207.1 g/mol.
Synthesis Analysis
- 2,3-Difluoro-4-(trifluoromethyl)benzonitrile can be synthesized through various methods, including nucleophilic substitution reactions or other synthetic routes.
- For detailed synthesis procedures, relevant papers should be consulted.
Molecular Structure Analysis
- The IUPAC name for this compound is 2,3-difluoro-4-(trifluoromethyl)benzonitrile .
- Its InChI code is:
1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H
. - The compound has a liquid-oil physical form.
Chemical Reactions Analysis
- 2,3-Difluoro-4-(trifluoromethyl)benzonitrile can participate in various chemical reactions, including nucleophilic substitutions, cyanation reactions, and more.
- It reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides.
Physical And Chemical Properties Analysis
- The compound is insoluble in water but almost transparent in methanol.
- It is flammable and should be handled with care.
- Safety precautions include avoiding skin and eye contact, not eating or drinking while using the compound, and following good industrial hygiene practices.
Scientific Research Applications
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Pharmaceutical Chemistry
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Organic Synthesis
- Application : 4-(Trifluoromethyl)benzonitrile, a compound structurally similar to 2,3-Difluoro-4-(trifluoromethyl)benzonitrile, is used as a key intermediate in the synthesis of fluvoxamine .
- Method of Application : The compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
- Results or Outcomes : The outcome of this reaction is fluvoxamine, a medication used for the treatment of major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder .
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Medicinal Chemistry
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Ophthalmology
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Synthesis of Selinexor
- Application : This compound is used in the synthesis of Selinexor .
- Method of Application : The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
- Results or Outcomes : The outcome of these syntheses is Selinexor, a medication used for various diseases and disorders .
-
Synthesis of Fluvoxamine
- Application : 4-(Trifluoromethyl)benzonitrile, a compound structurally similar to 2,3-Difluoro-4-(trifluoromethyl)benzonitrile, is used as a key intermediate in the synthesis of fluvoxamine .
- Method of Application : The compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne .
- Results or Outcomes : The outcome of this reaction is fluvoxamine, a medication used for the treatment of major depressive disorder, obsessive–compulsive disorder, panic disorder, and social anxiety disorder .
Safety And Hazards
- 2,3-Difluoro-4-(trifluoromethyl)benzonitrile is considered hazardous according to OSHA standards.
- It poses risks related to acute oral toxicity, dermal toxicity, inhalation toxicity, skin corrosion/irritation, and eye damage/irritation.
- Proper personal protective equipment and handling procedures are essential.
Future Directions
- Further research and exploration of applications for this compound are needed.
- Investigating its potential in pharmaceuticals, materials science, or other fields could provide valuable insights.
Remember to consult relevant scientific literature for more detailed information and future directions. 🌟
properties
IUPAC Name |
2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNHHKLZBCDJQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371818 | |
Record name | 2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-(trifluoromethyl)benzonitrile | |
CAS RN |
240122-24-1 | |
Record name | 2,3-difluoro-4-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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